molecular formula C9H16F2N2O2 B13426735 3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B13426735
M. Wt: 222.23 g/mol
InChI Key: UAYIDBAYAHBOJI-UHFFFAOYSA-N
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Description

3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a tertiary amine derivative featuring a pyrrolidine ring substituted with two fluorine atoms at the 4,4-positions and a methoxymethyl group at the 2-position. The compound’s fluorine substituents enhance metabolic stability and lipophilicity, while the methoxymethyl group may improve solubility compared to non-polar analogs .

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

3-amino-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C9H16F2N2O2/c1-15-5-7-4-9(10,11)6-13(7)8(14)2-3-12/h7H,2-6,12H2,1H3

InChI Key

UAYIDBAYAHBOJI-UHFFFAOYSA-N

Canonical SMILES

COCC1CC(CN1C(=O)CCN)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one typically follows a multi-step sequence involving:

  • Construction or modification of the pyrrolidine ring with difluoro and methoxymethyl substituents.
  • Introduction of the amino and ketone functionalities on the propanone side chain.
  • Use of controlled reaction conditions such as temperature regulation, inert atmosphere, and selective reagents to avoid side reactions.

Key Synthetic Steps and Reagents

  • Starting Materials: Pyrrolidine derivatives with appropriate substitution patterns, fluorinating agents for difluoro introduction, and methoxymethylating agents.
  • Fluorination: The 4,4-difluoro substitution is generally introduced via selective fluorination reagents under mild conditions to preserve the integrity of the pyrrolidine ring.
  • Methoxymethylation: Introduction of the methoxymethyl group at the 2-position of the pyrrolidine ring is often achieved using methoxymethyl chloride or related reagents in the presence of bases like triethylamine, typically in solvents such as dichloromethane or ethyl acetate at low temperatures (0–25°C).
  • Aminopropanone Formation: The amino ketone side chain is formed by nucleophilic substitution or reductive amination methods, often starting from α-bromoketones or related intermediates. Pyrrolidine or its derivatives can be reacted with α-bromoketones in ethereal solvents at low temperatures to yield the desired amino ketone.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methoxymethylation Methoxymethyl chloride, triethylamine, DCM/EtOAc, 0–25°C, 2 h 87–95 High selectivity, mild conditions
Fluorination Selective fluorinating agents, inert atmosphere, controlled temperature Not explicitly reported Critical for difluoro incorporation
Aminopropanone formation α-Bromoketone, pyrrolidine, Et2O or EtOH, 0°C to RT, 1–24 h 80–93 Purification by acid-base extraction and recrystallization

Purification and Characterization

  • Purification is typically achieved by recrystallization from solvents such as ethanol/ether or ethyl acetate/petroleum ether mixtures.
  • Characterization includes 1H NMR spectroscopy to confirm purity and stereochemistry, with chemical shifts consistent with the expected structure.
  • Diastereomeric purity can be confirmed by NMR and chiral resolution techniques when applicable.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Comments
α-Bromoketone synthesis Bromine/NBS, inert solvent, low temperature 80–90 Precursor for nucleophilic substitution
Nucleophilic substitution Pyrrolidine derivative, Et2O or EtOH, 0°C to RT 80–93 Forms amino ketone intermediate
Methoxymethylation Methoxymethyl chloride, triethylamine, DCM/EtOAc, 0–25°C 87–95 Introduces methoxymethyl group
Fluorination Selective fluorinating agents, inert atmosphere Variable Introduces difluoro substitution
Purification Recrystallization, acid-base extraction - Ensures high purity and stereochemical integrity

Research Findings and Considerations

  • The presence of difluoro groups enhances metabolic stability and binding affinity in biological contexts, making the fluorination step critical.
  • Methoxymethyl substitution improves solubility and modulates electronic properties of the pyrrolidine ring.
  • Reaction conditions such as temperature and solvent choice significantly influence yield and selectivity.
  • Purification by recrystallization and acid-base extraction is essential for obtaining analytically pure material.
  • Analytical techniques such as 1H NMR, chiral resolution, and X-ray crystallography (for stereochemical confirmation) are employed to verify product structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and functional implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one (Target) Not Available C₉H₁₅F₂N₂O₂ ~223 4,4-difluoropyrrolidine, 2-methoxymethyl Enhanced solubility due to methoxymethyl; rigid pyrrolidine conformation .
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one 1896968-05-0 C₇H₁₂F₂N₂O 178.18 3,3-difluoropyrrolidine Lower molecular weight; reduced steric hindrance compared to target .
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one 10-F779335 C₈H₁₇N₃O 171.24 Piperazine ring, 4-methyl Flexible ring structure; potential for diverse hydrogen bonding .
3-Amino-1-(1,3-thiazol-4-yl)propan-1-one 1511208-83-5 C₆H₈N₂OS 156.20 Thiazole ring Aromatic character; possible π-π stacking interactions; lower polarity .

Structural and Functional Analysis

Pyrrolidine vs. Piperazine Rings: The target’s pyrrolidine ring (5-membered) is smaller and more conformationally restricted than the piperazine analog (6-membered, ). This rigidity may influence binding affinity in biological targets, such as enzymes or receptors .

Methoxymethyl Group: The 2-methoxymethyl substituent in the target provides an ether oxygen, enabling weak hydrogen-bond acceptor interactions and improving aqueous solubility relative to non-functionalized pyrrolidine derivatives (e.g., CAS 1896968-05-0) .

Thiazole-Containing Analog :

  • The thiazole ring (CAS 1511208-83-5) introduces aromaticity and planar geometry, favoring interactions with hydrophobic pockets in proteins. However, its lack of fluorine reduces metabolic stability compared to fluorinated pyrrolidine derivatives .

Hydrogen Bonding and Crystallography: The amino and carbonyl groups in the target compound likely participate in hydrogen-bond networks, as described in Etter’s graph set analysis (). Crystal structures resolved via SHELX software () could reveal distinct packing patterns influenced by fluorine and methoxymethyl groups .

Biological Activity

3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a fluorinated pyrrolidine derivative that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₆F₂N₂O₂
  • Molecular Weight : 222.23 g/mol
  • CAS Number : 2098076-22-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of difluoromethyl and methoxymethyl groups enhances its binding affinity, potentially influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, affecting cellular signaling.
  • Cellular Uptake : Its structural properties may facilitate increased cellular uptake, enhancing its biological effects.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation in various models.

Data Table of Biological Activities

Biological ActivityEffectReference
AntitumorInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammation markers
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency against specific tumor types.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, the compound was administered to assess its impact on inflammatory cytokines. The findings revealed a marked reduction in TNF-alpha and IL-6 levels, suggesting a robust anti-inflammatory mechanism.

Q & A

Q. Basic

TechniqueApplicationKey Parameters
NMR Assign stereochemistry and functional groups1^1H/13^{13}C chemical shifts, coupling constants (e.g., trans-configuration of substituents) .
X-ray crystallography Resolve 3D structureSpace group, bond lengths (e.g., hydrogen bonding in pyrrolidine ring) .
HPLC Assess purityRetention time, peak symmetry (C18 column, acetonitrile/water gradient) .

How can researchers resolve contradictions between crystallographic data and solution-state NMR findings?

Advanced
Discrepancies may arise from dynamic puckering of the pyrrolidine ring in solution. Strategies include:

  • Variable-temperature NMR : Probe ring flexibility via 1^1H NMR line broadening at low temperatures .
  • Complementary techniques : Compare with DFT calculations or rotational echo double resonance (REDOR) NMR .
  • Crystallization conditions : Use additives (e.g., co-solvents) to stabilize specific conformers for X-ray analysis .

What strategies are employed to analyze the compound’s interaction with melanocortin receptors (MC3/MC4)?

Q. Advanced

  • Radioligand binding assays : Use 125^{125}I-NDP-MSH to measure IC50_{50} values in transfected HEK293 cells .
  • Functional assays : cAMP accumulation assays to assess agonist/antagonist activity.
  • Computational docking : AutoDock Vina or Schrödinger Suite to predict binding poses within receptor homology models .

How does the fluorinated pyrrolidine ring influence pharmacokinetic properties?

Advanced
The 4,4-difluoro substitution enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation (confirmed via liver microsome assays) .
  • Bioavailability : In vivo studies in rodents show 40–60% oral bioavailability compared to non-fluorinated analogs .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

What computational methods predict the compound’s binding modes and affinity?

Q. Advanced

  • Molecular dynamics (MD) : GROMACS or AMBER to simulate receptor-ligand dynamics over 100 ns trajectories .
  • Free energy perturbation (FEP) : Calculate ΔΔG for fluorine substitutions’ impact on binding .
  • Pharmacophore modeling : MOE or Phase to identify critical interaction motifs .

How can enantiomeric purity be achieved during synthesis?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry .
  • Chiral HPLC : Reprosil Chiral-NR column with hexane/isopropanol for resolution .
  • Circular dichroism (CD) : Validate enantiopurity post-synthesis .

What are the stability profiles under varying storage conditions?

Q. Basic

ConditionStability
-20°C (lyophilized) >12 months (HPLC purity >95%) .
Room temperature (solution in DMSO) Degradation <5% over 30 days .
Light exposure Photo-degradation observed; store in amber vials .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Substitution patterns : Replace methoxymethyl with hydroxymethyl to assess hydrogen bonding .
  • Fluorine scan : Introduce mono-/di-fluoro variants to optimize receptor selectivity .
  • Amino group modifications : Acylation or alkylation to modulate solubility and potency .

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